molecular formula C24H20N2O2S B13145026 Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- CAS No. 56751-89-4

Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-

Cat. No.: B13145026
CAS No.: 56751-89-4
M. Wt: 400.5 g/mol
InChI Key: DBSFFUKDCBFHAK-UHFFFAOYSA-N
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Description

N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is an organic compound with the molecular formula C24H20N2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a diphenylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide typically involves the reaction of diphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-2-(phenylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diphenyl-2-(phenylamino)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-2-(phenylamino)benzenesulfonamide is unique due to its specific combination of diphenylamine and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

56751-89-4

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-anilino-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

DBSFFUKDCBFHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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